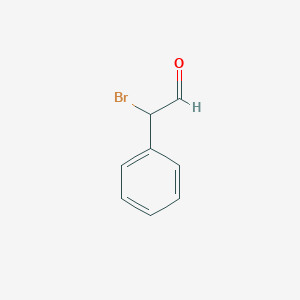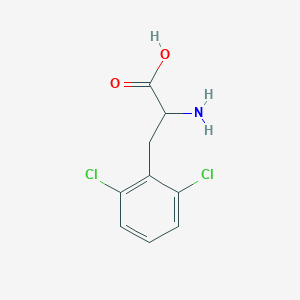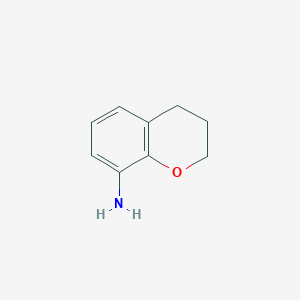
Chroman-8-ylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chroman-8-ylamine is a chemical compound with the linear formula C9H12ClNO . It is a white solid and is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
Synthesis Analysis
Chroman derivatives can be synthesized through a highly enantio- and diastereoselective method using an organocatalytic domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols followed by a PCC oxidation and dehydroxylation .
Molecular Structure Analysis
The molecular structure of Chroman-8-ylamine is characterized by a fusion of a benzene nucleus with a dihydropyran ring . The absence of a C2-C3 double bond in chromanone between C-2 and C-3 shows a minor difference from chromone .
Chemical Reactions Analysis
Chroman derivatives, including Chroman-8-ylamine, exhibit a wide range of chemical reactions. For instance, they can undergo a domino Michael/hemiacetalization reaction followed by a PCC oxidation and dehydroxylation .
Physical And Chemical Properties Analysis
Chroman-8-ylamine hydrochloride has a molecular weight of 185.65 g/mol . It is a white solid .
Aplicaciones Científicas De Investigación
1. Environmental Analysis
Chroman-8-ylamine derivatives play a significant role in environmental analysis. For example, the complexation of chromium species with quinolin-8-ol and subsequent adsorption on a resin has been utilized for the preconcentration of chromium in seawater (Isshiki et al., 1989). This method allows for selective collection and detailed analysis of trace chromium levels, essential for monitoring environmental pollution and maintaining marine health.
2. Genetic Damage Assessment
Research has shown that exposure to chromium compounds, including those related to chroman-8-ylamine, can lead to significant DNA damage. A study involving workers in a chromate production plant found a positive correlation between chromium levels in blood and DNA oxidative damage, as measured by urinary 8-hydroxydeoxyguanosine (8-OHdG) (Bai et al., 2019). This research is crucial for understanding occupational hazards in industries dealing with chromium compounds.
3. Drug Development and Chemotherapy
In the field of medicinal chemistry, the 9-aminoacridine chromophore, a relative of chroman-8-ylamine, has shown promise. It has been a key component in the development of cytotoxic platinum-intercalator conjugates for chemotherapy (Ma et al., 2007). This highlights the potential of chroman-8-ylamine derivatives in creating effective cancer treatments.
4. Crystallography and Material Science
Chroman-8-ylamine derivatives have also found applications in crystallography. For instance, the crystal and electronic structure of a new spiro-derivative of chroman was reported, offering insights into the properties of these compounds (Vrabel et al., 2017). This research can lead to the development of new materials with unique properties.
5. Agricultural Chemistry
In agricultural chemistry, studies have explored the effect of compounds like atrazine on chromatin activity in plants like corn and soybean (Penner & Early, 1972). Understanding these interactions is vital for developing safer and more effective agricultural chemicals.
Safety and Hazards
Direcciones Futuras
Due to the significant variations in biological activities exhibited by chromanone and its derivatives, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . These compounds can act as a building block in medicinal chemistry for the isolation, designing, and synthesis of novel lead compounds .
Mecanismo De Acción
Target of Action
Chroman-8-ylamine, also known as chroMan-8-aMine, primarily targets the p38 mitogen-activated protein kinase (p38 MAPK) pathway . This pathway plays a key role in inflammatory responses through the production of cytokines and inflammatory mediators such as TNF-α and IL-1β . The compound also exhibits anti-inflammatory activities through inhibition of the TNF-α-induced ICAM-1 expression on human endothelial cells .
Mode of Action
The compound interacts with its targets by inhibiting the production of TNF-α, a cytokine involved in systemic inflammation . It also inhibits the expression of ICAM-1, a cell surface glycoprotein typically expressed on endothelial cells and cells of the immune system . The benzene ring of the chroman fragment shows π-cation interaction with Arg-522 .
Biochemical Pathways
The primary biochemical pathway affected by Chroman-8-ylamine is the p38 MAPK pathway . This pathway is involved in cellular responses to a variety of external stress signals including cytokines, ultraviolet irradiation, heat shock, and osmotic shock . By inhibiting this pathway, Chroman-8-ylamine can potentially reduce inflammatory responses.
Pharmacokinetics
The compound’s bioavailability is likely influenced by its physicochemical properties and the presence of functional groups .
Result of Action
The primary result of Chroman-8-ylamine’s action is the reduction of inflammation . By inhibiting the p38 MAPK pathway and the expression of ICAM-1, the compound can potentially decrease the production of inflammatory mediators and cytokines . This could lead to a reduction in systemic inflammation and the symptoms associated with it.
Propiedades
IUPAC Name |
3,4-dihydro-2H-chromen-8-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1,3,5H,2,4,6,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXAZFRYAXWHNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC=C2)N)OC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
chroMan-8-aMine | |
CAS RN |
113722-25-1 |
Source


|
| Record name | 3,4-dihydro-2H-1-benzopyran-8-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


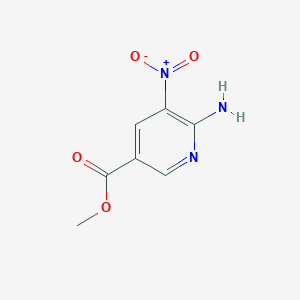


![2-Phenylthieno[3,2-d]pyrimidin-4-ol](/img/structure/B169485.png)
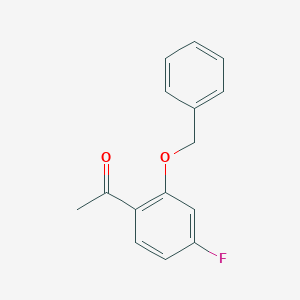
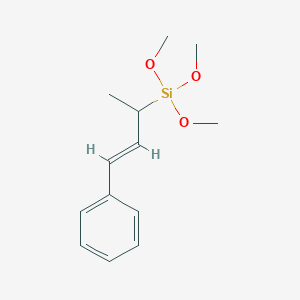


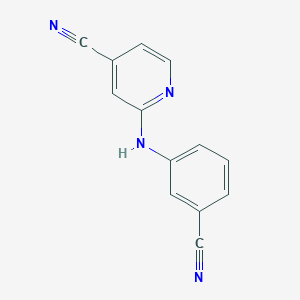
![3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine](/img/structure/B169497.png)
